Urea, 1-allyl-3-(m-nitrophenyl)-2-thio-
Description
Overview of Thiourea (B124793) Chemical Structures and Their Significance in Contemporary Chemical Science
Thiourea, the simplest compound in this family, possesses the chemical formula SC(NH₂)₂. Its derivatives are formed by the substitution of one or more hydrogen atoms on the nitrogen atoms with various organic moieties. The general structure of a disubstituted thiourea is R¹R²NC(=S)NR³R⁴. The presence of the thiocarbonyl group (C=S) and the adjacent nitrogen atoms allows for a rich chemistry, including the formation of stable metal complexes and participation in various organic reactions. mdpi.com
The significance of thiourea derivatives in contemporary chemical science is multifaceted. They serve as versatile building blocks in the synthesis of a wide array of heterocyclic compounds. asianpubs.org Furthermore, their ability to form strong hydrogen bonds and coordinate with metal ions makes them valuable in the fields of supramolecular chemistry and materials science. In medicinal chemistry, thiourea derivatives have been extensively investigated for their potential as therapeutic agents, exhibiting a broad spectrum of biological activities. nih.gov
Contextualization of N-Allyl-N'-(m-nitrophenyl)thiourea within the Broader Thiourea Research Landscape
N-Allyl-N'-(m-nitrophenyl)thiourea, with the chemical formula C₁₀H₁₁N₃O₂S, is a disubstituted thiourea that incorporates several key structural features. chemspider.com The allyl group (CH₂=CH-CH₂-) introduces a reactive alkene functionality, while the m-nitrophenyl group provides an aromatic ring substituted with a strong electron-withdrawing nitro group (-NO₂).
The presence of the allyl group is of particular interest as it can participate in various addition and polymerization reactions. The m-nitrophenyl moiety significantly influences the electronic properties of the thiourea core, impacting its reactivity, and potential biological activity. Research on thiourea derivatives has shown that the presence of electron-withdrawing groups can enhance their antimicrobial and cytotoxic activities. nih.govnih.gov Therefore, N-Allyl-N'-(m-nitrophenyl)thiourea stands as an interesting subject for investigation within the broader landscape of thiourea research, combining the features of an allyl substituent with an electronically modified aromatic ring.
Academic Research Trajectories and Theoretical Underpinnings of N-Allyl-N'-(m-nitrophenyl)thiourea
Academic research into thiourea derivatives like N-Allyl-N'-(m-nitrophenyl)thiourea is often driven by the quest for new molecules with specific functionalities. The synthesis of such compounds is a primary focus, with researchers exploring efficient and versatile synthetic routes. A common method for the synthesis of unsymmetrically disubstituted thioureas is the reaction of an amine with an isothiocyanate. For N-Allyl-N'-(m-nitrophenyl)thiourea, this would typically involve the reaction of allyl isothiocyanate with m-nitroaniline. A modified Schotten-Baumann reaction has also been successfully employed for the synthesis of similar allyl-benzoyl-thiourea derivatives. unair.ac.id
Table 1: Physicochemical Properties of N-Allyl-N'-(m-nitrophenyl)thiourea
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O₂S | chemspider.com |
| Average Mass | 237.277 Da | chemspider.com |
| Monoisotopic Mass | 237.057198 Da | chemspider.com |
Theoretical studies, often employing computational methods like Density Functional Theory (DFT), play a crucial role in understanding the structural and electronic properties of these molecules. Such studies can provide insights into the molecular geometry, bond lengths, bond angles, and electronic distribution, which are fundamental to understanding the compound's reactivity.
Detailed research findings on the synthesis and characterization of N-Allyl-N'-(m-nitrophenyl)thiourea are not extensively documented in publicly available literature. However, based on the analysis of analogous compounds, a general understanding of its properties can be inferred. The synthesis would likely yield a solid product, and its characterization would involve techniques such as melting point determination, elemental analysis, and various spectroscopic methods.
Table 2: Expected Spectroscopic Data for N-Allyl-N'-(m-nitrophenyl)thiourea (based on analogous compounds)
| Spectroscopic Technique | Expected Characteristic Peaks/Signals | Reference for Analogy |
| FT-IR (cm⁻¹) | ~3200-3400 (N-H stretching), ~1600 (C=C stretching, aromatic), ~1500 & ~1350 (N-O stretching of NO₂), ~1300 (C=S stretching) | nih.gove3s-conferences.org |
| ¹H-NMR (ppm) | Signals for aromatic protons on the nitrophenyl ring, signals for the allyl group protons (vinylic and allylic), and broad signals for the N-H protons. | nih.gov |
| ¹³C-NMR (ppm) | Signal for the thiocarbonyl carbon (C=S) typically in the range of 180-190 ppm, signals for aromatic carbons, and signals for the allyl group carbons. | unair.ac.id |
The scientific investigation into N-Allyl-N'-(m-nitrophenyl)thiourea and its analogues contributes to the fundamental understanding of thiourea chemistry and paves the way for the potential discovery of new materials and biologically active compounds. Further dedicated research is warranted to fully elucidate the specific properties and potential applications of this intriguing molecule.
Structure
2D Structure
3D Structure
Properties
CAS No. |
74051-52-8 |
|---|---|
Molecular Formula |
C10H11N3O2S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C10H11N3O2S/c1-2-6-11-10(16)12-8-4-3-5-9(7-8)13(14)15/h2-5,7H,1,6H2,(H2,11,12,16) |
InChI Key |
FVADBRSNOKZHHA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for N Allyl N M Nitrophenyl Thiourea
Detailed Exploration of Condensation Reaction Approaches for Thiourea (B124793) Formation
The most prevalent and direct method for synthesizing N,N'-disubstituted thioureas, including N-allyl-N'-(m-nitrophenyl)thiourea, is the condensation reaction between an isothiocyanate and a primary amine. researchgate.netjournalijiar.com This approach is favored for its high yields and the vast structural diversity it allows. researchgate.net
In the specific case of N-allyl-N'-(m-nitrophenyl)thiourea, the synthesis involves the reaction of m-nitrophenyl isothiocyanate with allylamine (B125299). The lone pair of electrons on the nitrogen atom of allylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This is followed by a proton transfer to yield the final thiourea product. The reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) or tert-butanol. researchgate.net
The general applicability of this condensation reaction is well-documented, with various primary and secondary amines reacting readily with a range of isothiocyanates to produce a wide array of thiourea derivatives. researchgate.netresearchgate.net
Nucleophilic Substitution Reactions in the Preparation of Allyl-Substituted Thioureas
An alternative strategy for introducing the allyl group involves nucleophilic substitution reactions. While the direct condensation of allylamine is more common for this specific target molecule, related methodologies highlight the versatility of thiourea chemistry. One such approach involves the S-alkylation of thiourea or a pre-formed thiourea derivative with an alkyl halide, followed by rearrangement or further reaction. wikipedia.org
For instance, thiourea itself can react with an alkyl halide, such as allyl bromide, to form an isothiouronium salt. wikipedia.orgias.ac.in Subsequent hydrolysis of this intermediate under basic conditions can yield a thiol. wikipedia.org While not a direct route to N-allyl-N'-(m-nitrophenyl)thiourea, this principle of nucleophilic attack by the sulfur atom of a thiourea moiety is a fundamental concept in the synthesis of sulfur-containing organic compounds. ias.ac.in
A more direct, though less common, application of nucleophilic substitution for this specific synthesis would involve the reaction of a pre-formed m-nitrophenylthiourea with an allyl halide. However, the reactivity of the nitrogen atoms in the thiourea could lead to a mixture of N- and S-alkylated products, making this a less regioselective approach compared to the isothiocyanate condensation method.
"On-Water" Synthesis Protocols for Unsymmetrical Thioureas
In recent years, the development of environmentally benign synthetic methods has gained significant traction. "On-water" synthesis, where the reaction is performed in an aqueous medium, has emerged as a sustainable and efficient approach for various organic transformations, including the synthesis of unsymmetrical thioureas. organic-chemistry.orgnih.gov
An "on-water" reaction of isothiocyanates with amines has been shown to be a facile and chemoselective method for preparing unsymmetrical thioureas. organic-chemistry.org This protocol offers simple product isolation, often through filtration, and allows for the recycling of the water effluent, thereby avoiding the use of volatile organic compounds (VOCs). organic-chemistry.org The rate and selectivity of the reaction are influenced by the physical properties and solubility of the reactants in water. organic-chemistry.org
Another green approach involves the reaction of primary amines with carbon disulfide in water, which can produce thiourea derivatives in a highly atom-economic process without the need for a catalyst. nih.gov This method has been successfully applied to the synthesis of various di- and trisubstituted thioureas. acs.org The development of such green protocols is crucial for the sustainable production of nitro N,N'-diaryl thioureas and related compounds. nih.govresearchgate.net
Alternative and Emerging Synthetic Strategies for Thiourea Frameworks
Beyond traditional methods, several innovative strategies for synthesizing thioureas have been developed, often leveraging "enabling chemical technologies" to improve efficiency and sustainability. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to accelerate the synthesis of thiourea derivatives. researchgate.netrsc.orgresearchgate.net This technique often leads to significantly reduced reaction times, from hours to minutes, and can provide excellent yields. journalijiar.comresearchgate.net Solvent-free microwave-assisted synthesis offers an even greener alternative, eliminating the need for potentially harmful solvents. nih.govrsc.orgresearchgate.net
Mechanochemical Synthesis: Solid-state synthesis through ball milling is another environmentally friendly approach. nih.gov This method can produce thioureas in high yields by grinding the reactants together, sometimes with a small amount of liquid to aid the reaction (liquid-assisted grinding or LAG). nih.gov
Continuous-Flow Synthesis: For large-scale production, continuous-flow synthesis offers advantages in terms of safety, efficiency, and scalability. This technique has been applied to the synthesis of thioureas from isocyanides, amines, and sulfur using an aqueous polysulfide solution, which allows for the reaction to proceed under homogeneous and mild conditions. nih.gov
Other Novel Reagents and Methods:
The use of a bench-stable solid reagent, (Me4N)SCF3, allows for the rapid and selective conversion of primary amines to isothiocyanates, which can then be reacted to form unsymmetrical thioureas. acs.org
The reaction of amines with carbon disulfide in the presence of an oxidant in water provides a one-pot synthesis of symmetrical and asymmetrical thioureas. researchgate.net
Lawesson's reagent can be used to convert ureas into thioureas through a thionation reaction. bibliotekanauki.pl
These emerging strategies highlight the continuous evolution of synthetic chemistry towards more efficient, safer, and environmentally conscious methods for the preparation of thiourea frameworks.
Mechanistic Investigations of Thiourea Bond Formation and Rearrangements
The formation of the thiourea bond from an isothiocyanate and an amine proceeds through a well-established nucleophilic addition mechanism. The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isothiocyanate, leading to a zwitterionic intermediate which then undergoes a rapid proton transfer to form the stable thiourea product. researchgate.net
In cases where carbon disulfide is used as the starting material with amines, the reaction proceeds through the formation of a dithiocarbamate (B8719985) salt. nih.gov This intermediate can then be desulfurized in situ to generate an isothiocyanate, which subsequently reacts with another amine molecule to yield the thiourea. nih.gov
The mechanism of thiourea formation can be influenced by the reaction conditions and the nature of the substituents on the reactants. For instance, in reactions catalyzed by thiourea itself, it can act as a bifunctional catalyst, using its hydrogen bond donating and Brønsted base properties to facilitate the reaction. acs.org
Investigations into the electronic effects of substituents have shown that electron-withdrawing groups on the aryl isothiocyanate can influence the reaction rate and mechanism. acs.org In some cases, alternative reaction pathways and rearrangements can occur. For example, under certain oxidative conditions, N,N'-diphenylthioureas can undergo cyclization to form 2-(N-arylamino)benzothiazoles. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), have been employed to elucidate the mechanistic details of these transformations and predict the formation of different products based on the electronic properties of the starting materials. researchgate.net
Advanced Spectroscopic and Crystallographic Characterization of N Allyl N M Nitrophenyl Thiourea
Vibrational Spectroscopy Analysis: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule and providing insights into its conformational properties. For N-Allyl-N'-(m-nitrophenyl)thiourea, these techniques would be crucial for confirming the presence of key structural motifs.
The FT-IR and Raman spectra of N-Allyl-N'-(m-nitrophenyl)thiourea would be expected to exhibit a series of characteristic absorption bands corresponding to its various functional groups. Based on data from analogous thiourea (B124793) derivatives, the anticipated vibrational modes are detailed in the table below.
| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) | Notes |
| N-H | Stretching | 3100-3400 | The presence of two N-H groups can lead to multiple bands. Their position and shape can be indicative of hydrogen bonding. |
| C-H (aromatic) | Stretching | 3000-3100 | Typically sharp, medium to weak intensity bands. |
| C-H (allyl) | Stretching | 2850-3000 | Bands corresponding to both sp² and sp³ hybridized C-H bonds in the allyl group. |
| C=C (allyl) | Stretching | 1640-1680 | A characteristic band for the vinyl group in the allyl moiety. |
| C=S (thiourea) | Stretching | 1050-1250 | This vibration is often coupled with other modes and can be broad. For a related compound, 1-nicotinoyl-3-(m-nitrophenyl)-thiourea, a band at 1070 cm⁻¹ was attributed to the C=S stretch. e3s-conferences.org |
| NO₂ (nitro) | Asymmetric & Symmetric Stretching | 1500-1560 (asymmetric) & 1345-1385 (symmetric) | Strong and characteristic bands for the nitro group. |
| C-N (thiourea) | Stretching | 1300-1400 | These bands are part of the complex vibrations of the thiourea backbone. |
This table is a representation of expected values based on spectroscopic data of similar compounds and general spectroscopic correlation tables. Actual experimental values for N-Allyl-N'-(m-nitrophenyl)thiourea may vary.
The precise positions and shapes of the N-H and C=S stretching bands can provide valuable information about the conformational preferences of the molecule in the solid state or in solution. Intramolecular and intermolecular hydrogen bonding can cause significant shifts in these vibrational frequencies. For many N,N'-disubstituted thioureas, a trans-cis conformation regarding the orientation of the substituents relative to the C=S bond is common. This arrangement is often stabilized by an intramolecular hydrogen bond between one of the N-H protons and the nitro group or the sulfur atom, which would be reflected in the vibrational spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is indispensable for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of N-Allyl-N'-(m-nitrophenyl)thiourea would provide a unique fingerprint of its proton environments. The expected chemical shifts and multiplicities for the different protons are outlined below.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H | 8.0 - 10.0 | Singlet (broad) | The chemical shifts of the N-H protons are highly dependent on the solvent and concentration. They often appear as broad singlets due to quadrupole broadening and exchange. |
| Aromatic (m-nitrophenyl) | 7.5 - 8.5 | Multiplet | The protons on the m-nitrophenyl ring would appear as a complex multiplet due to their different electronic environments and spin-spin coupling. |
| Allyl (=CH-) | 5.8 - 6.2 | Multiplet | This proton would show complex splitting due to coupling with the adjacent CH₂ and terminal =CH₂ protons. |
| Allyl (=CH₂) | 5.0 - 5.4 | Multiplet | The two terminal vinyl protons are diastereotopic and would likely appear as two separate multiplets. |
| Allyl (-CH₂-) | 4.0 - 4.5 | Multiplet | The methylene (B1212753) protons adjacent to the nitrogen would be deshielded and would show coupling to the vinyl proton. |
This table is a representation of expected values based on ¹H NMR data of similar compounds. Actual experimental values for N-Allyl-N'-(m-nitrophenyl)thiourea may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The expected chemical shifts for the carbon atoms in N-Allyl-N'-(m-nitrophenyl)thiourea are summarized in the following table.
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Notes |
| C=S (thiourea) | 180 - 190 | The thiocarbonyl carbon is highly deshielded and appears at a characteristic downfield shift. |
| Aromatic (C-NO₂) | 145 - 150 | The carbon atom attached to the nitro group. |
| Aromatic (other) | 115 - 140 | The remaining carbon atoms of the m-nitrophenyl ring would appear in this region. |
| Allyl (=CH-) | 130 - 135 | The internal vinyl carbon. |
| Allyl (=CH₂) | 115 - 120 | The terminal vinyl carbon. |
| Allyl (-CH₂) | 45 - 55 | The methylene carbon attached to the nitrogen. |
This table is a representation of expected values based on ¹³C NMR data of similar compounds. Actual experimental values for N-Allyl-N'-(m-nitrophenyl)thiourea may vary.
To unambiguously assign all proton and carbon signals and to gain further structural insights, advanced NMR techniques would be employed.
2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, for instance, within the allyl group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating proton signals with their directly attached carbon atoms and for identifying long-range proton-carbon correlations, respectively. These correlations would be instrumental in confirming the connectivity of the allyl and m-nitrophenyl groups to the thiourea core.
Solid-State NMR (ssNMR) : In the absence of a single crystal suitable for X-ray diffraction, solid-state NMR could provide valuable information about the conformation and packing of the molecule in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of the solid sample, revealing details about molecular symmetry and intermolecular interactions that are averaged out in solution-state NMR.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Specific experimental UV-Vis absorption data for N-Allyl-N'-(m-nitrophenyl)thiourea, detailing its electronic transitions, is not available in the reviewed scientific literature. Thiourea derivatives with chromophoric groups like the nitrophenyl moiety are expected to exhibit characteristic absorption bands in the UV-visible region corresponding to π→π* and n→π* transitions. For instance, studies on other nitrophenyl thioureas show absorption peaks, but this data cannot be directly attributed to the title compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Published experimental data from High-Resolution Mass Spectrometry to confirm the elemental composition and exact mass of N-Allyl-N'-(m-nitrophenyl)thiourea (C₁₀H₁₁N₃O₂S) is not available. While the theoretical monoisotopic mass is calculated to be 237.057198, empirical HRMS data is necessary for definitive molecular formula confirmation. chemspider.com
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
A search of crystallographic databases and chemical literature did not yield any results for the single-crystal X-ray structure of N-Allyl-N'-(m-nitrophenyl)thiourea. Therefore, a definitive determination of its absolute structure, crystal system, unit cell parameters, molecular geometry, and intermolecular packing interactions is not possible at this time. The subsections below are consequently without data.
Crystal Data and Unit Cell Parameters
No published crystallographic data exists for this compound.
Intermolecular Interactions within the Crystal Lattice
The specific intermolecular interactions, such as hydrogen bonds, π-π stacking, or other van der Waals forces that dictate the crystal packing of N-Allyl-N'-(m-nitrophenyl)thiourea, have not been experimentally characterized. Studies on similar thiourea compounds often reveal extensive hydrogen bonding networks involving the N-H and C=S groups. asianpubs.orgnih.gov
Computational and Theoretical Chemical Studies on N Allyl N M Nitrophenyl Thiourea
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. researchgate.netwisc.edu It is often employed to predict the most stable conformation of a molecule, known as the optimized geometry, by finding the minimum energy state. For N-Allyl-N'-(m-nitrophenyl)thiourea, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), would be performed to determine bond lengths, bond angles, and dihedral angles of its most stable three-dimensional structure. nih.gov These calculations are crucial for understanding the molecule's spatial arrangement and how this influences its properties.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. hakon-art.com For N-Allyl-N'-(m-nitrophenyl)thiourea, the HOMO is expected to be localized primarily on the thiourea (B124793) and allyl groups, which are electron-rich, while the LUMO is anticipated to be concentrated on the electron-withdrawing m-nitrophenyl group. The precise energy values of the HOMO, LUMO, and the energy gap would be calculated to quantify its reactivity profile.
Table 1: Illustrative Frontier Orbital Energies for a Thiourea Derivative
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.1 |
| Energy Gap | 4.4 |
Note: This data is illustrative for a generic thiourea derivative and not specific to N-Allyl-N'-(m-nitrophenyl)thiourea.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is generated by calculating the electrostatic potential at the surface of the molecule. The MEP map uses a color scale to indicate different potential values: red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. researchgate.net
For N-Allyl-N'-(m-nitrophenyl)thiourea, the MEP map would likely show negative potential (red) around the oxygen atoms of the nitro group and the sulfur atom of the thiourea group, identifying them as sites for electrophilic interaction. researchgate.netmdpi.com Conversely, the hydrogen atoms of the N-H groups would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.net This analysis is invaluable for predicting how the molecule will interact with other molecules and for understanding its non-covalent interactions.
Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bonding Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. e3s-conferences.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. hakon-art.commdpi.com
A key aspect of NBO analysis is the study of intramolecular charge transfer (ICT). This occurs when electrons are delocalized from a filled (donor) NBO to an empty (acceptor) NBO. The energy associated with these interactions, known as the second-order perturbation energy (E(2)), indicates the strength of the interaction. Higher E(2) values signify stronger interactions and greater stabilization of the molecule. chemmethod.com
Table 2: Illustrative NBO Analysis of Intramolecular Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) S | π* (C-N) | 5.2 |
| LP(1) N | σ* (C-S) | 3.8 |
| π (C=C) | π* (C=O) | 12.1 |
Note: This data is illustrative and represents typical interactions in a related molecule.
Simulation of Spectroscopic Properties (e.g., IR, NMR, UV)
Computational methods can simulate various spectroscopic properties of a molecule, providing a powerful tool for interpreting experimental data.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a frequency analysis on the optimized geometry of the molecule. This predicts the vibrational frequencies and intensities of the different functional groups. For N-Allyl-N'-(m-nitrophenyl)thiourea, the calculated IR spectrum would show characteristic peaks for the N-H, C=S, C=C (allyl), and NO2 stretching and bending vibrations. researchgate.net Comparing the simulated spectrum with an experimental one can help confirm the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be calculated to predict the positions of signals in an NMR spectrum. These calculations are highly sensitive to the electronic environment of each nucleus and can provide detailed information about the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. researchgate.net For N-Allyl-N'-(m-nitrophenyl)thiourea, the calculations would identify the electronic transitions responsible for its absorption bands, likely involving π→π* and n→π* transitions within the aromatic ring and thiourea moiety.
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds, like N-Allyl-N'-(m-nitrophenyl)thiourea, can exist in multiple conformations. Conformational analysis involves systematically exploring the different possible spatial arrangements of the atoms and calculating their relative energies. libretexts.org This is often done by rotating specific dihedral angles and calculating the energy at each step, resulting in a potential energy surface or energy landscape.
The analysis identifies the lowest energy conformations (global minima) and other stable conformations (local minima), as well as the energy barriers between them. libretexts.org For N-Allyl-N'-(m-nitrophenyl)thiourea, this would involve studying the rotation around the C-N bonds of the thiourea group and the C-C single bond of the allyl group. Understanding the preferred conformations is essential as the molecular shape can significantly impact its biological activity and physical properties.
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's reactivity. hakon-art.comnih.gov These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and include:
Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. hakon-art.com
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. hakon-art.com
By calculating these descriptors for N-Allyl-N'-(m-nitrophenyl)thiourea, its reactivity can be compared with that of other molecules, providing insights into its potential chemical behavior in various reactions.
Table 3: Illustrative Quantum Chemical Descriptors for a Thiourea Derivative
| Descriptor | Value (eV) |
|---|---|
| Chemical Potential (μ) | -4.30 |
| Chemical Hardness (η) | 2.20 |
| Electronegativity (χ) | 4.30 |
| Electrophilicity Index (ω) | 4.21 |
Note: This data is illustrative and not specific to N-Allyl-N'-(m-nitrophenyl)thiourea.
Table of Compound Names Mentioned
| Compound Name |
|---|
| Urea (B33335), 1-allyl-3-(m-nitrophenyl)-2-thio- |
| N-Allyl-N'-(m-nitrophenyl)thiourea |
| N-Allyl-N'-phenylthiourea |
| N-methyl-N'-(m-nitrophenyl)thiourea |
| 1-nicotinoyl-3-(m-nitrophenyl)-thiourea |
Supramolecular Chemistry and Non Covalent Interactions of N Allyl N M Nitrophenyl Thiourea
Hydrogen Bonding Networks in Thiourea (B124793) Assemblies
Hydrogen bonds are the predominant interactions in the crystal structures of thiourea derivatives, playing a critical role in the formation of predictable and stable supramolecular architectures. nih.govu-tokyo.ac.jp The thiourea moiety provides both strong hydrogen bond donors (the N-H groups) and a receptive acceptor (the sulfur atom), facilitating the creation of extensive networks. u-tokyo.ac.jpresearchgate.net
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Significance |
|---|---|---|---|
| N-H···S | ~3.3 - 3.5 | ~150 - 170 | Primary interaction forming dimers or chains in the crystal lattice. |
Beyond the principal N-H…S interactions, other hydrogen bonding patterns contribute to the supramolecular structure. The presence of the m-nitrophenyl group introduces additional hydrogen bond acceptors—the oxygen atoms of the nitro group. This allows for the possibility of weaker C-H…O interactions or, more significantly, competing N-H…O hydrogen bonds. researchgate.net
Concurrently, intermolecular hydrogen bonds can extend the structure into higher dimensions. semanticscholar.org Molecules linked by primary N-H...S bonds into chains can be further interconnected by weaker C-H...O or C-H...π interactions involving the allyl or phenyl groups, creating complex three-dimensional networks. researchgate.netmdpi.com The specific pattern that dominates is a result of a delicate balance between the formation of the strongest possible hydrogen bonds and the most efficient crystal packing. mdpi.com
π-π Stacking Interactions in Aromatic Systems
The presence of the m-nitrophenyl ring in N-Allyl-N'-(m-nitrophenyl)thiourea introduces the potential for π-π stacking interactions, which are crucial non-covalent forces in the stabilization of aromatic compound crystal structures. mdpi.comnih.gov These interactions arise from the electrostatic attraction between the electron-rich π-clouds of adjacent aromatic rings.
In the solid state, molecules of N-Allyl-N'-(m-nitrophenyl)thiourea would likely arrange to facilitate face-to-face or offset stacking of the nitrophenyl rings. The geometry and distance of these interactions are key determinants of their strength. Furthermore, the electron-withdrawing nitro group can lead to specific nitro-π interactions, where the nitro group of one molecule interacts favorably with the π-system of an adjacent molecule's phenyl ring. researchgate.net These stacking forces, while generally weaker than hydrogen bonds, act cooperatively to stabilize the crystal packing, often directing the formation of layered or columnar structures. rsc.orgrsc.org
| Interaction Type | Typical Centroid-to-Centroid Distance (Å) | Geometry | Influence on Crystal Packing |
|---|---|---|---|
| Parallel-displaced | ~3.3 - 3.8 | Rings are parallel but offset from one another. | Common and energetically favorable. |
| Face-to-face (Sandwich) | > 3.8 | Rings are directly on top of each other. | Less common due to electrostatic repulsion. |
| Nitro-π | < 3.4 | Nitro group positioned over the aromatic ring. | Specific electrostatic interaction enhancing stability. researchgate.net |
Host-Guest Chemistry and Inclusion Compounds Formation
The ordered and predictable structures formed by thiourea derivatives through hydrogen bonding make them excellent candidates for use as host molecules in supramolecular chemistry. nih.govspringernature.com These host lattices can form channels or cavities capable of encapsulating smaller "guest" molecules, leading to the formation of inclusion compounds.
Thiourea itself is a classic example of a host molecule, known for forming channel-like structures that can accommodate a variety of guest molecules. Substituted thioureas like N-Allyl-N'-(m-nitrophenyl)thiourea can also assemble into host frameworks. The specific architecture of the host structure—whether it forms channels, cages, or layers—is dictated by the size and functionality of the substituents on the thiourea core. mdpi.com The allyl and m-nitrophenyl groups would line the walls of any potential cavities or channels, defining their size, shape, and chemical environment. The formation of these host-guest systems often relies on the host lattice crystallizing in the presence of a suitable guest molecule, which acts as a template for the supramolecular assembly. rsc.org
Within the channels of a thiourea-based host, the encapsulated guest molecules are not merely passive occupants. They engage in non-covalent interactions with the host framework (host-guest interactions) and potentially with each other (guest-guest interactions). frontiersin.org For a host made of N-Allyl-N'-(m-nitrophenyl)thiourea, host-guest interactions would likely involve hydrogen bonds between the guest and the host's nitro or thiocarbonyl groups, or van der Waals interactions with the allyl and phenyl moieties. frontiersin.org The nature of these interactions is critical for the stability and selectivity of the inclusion compound. If the channels are wide enough to accommodate multiple guest molecules side-by-side, guest-guest interactions can lead to ordered arrangements of the guests within the host's channels. nih.gov
| Component | Role | Governing Interactions |
|---|---|---|
| Thiourea Host | Forms a crystalline lattice with channels or cavities. | N-H···S hydrogen bonds, π-π stacking. |
| Guest Molecule | Occupies the channels or cavities within the host lattice. | Van der Waals forces, hydrogen bonding, dipole-dipole interactions. |
| Host-Guest Interaction | Stabilizes the guest within the host framework. | Hydrogen bonds (e.g., to nitro group), C-H···π interactions. frontiersin.org |
| Guest-Guest Interaction | Determines the arrangement of guests within the channels. | Dipole-dipole, van der Waals forces. |
Crystal Engineering Principles for Targeted Solid-State Structures
Crystal engineering provides a framework for designing solid-state architectures with desired properties by understanding and controlling intermolecular interactions. For N-allyl-N'-(m-nitrophenyl)thiourea, these principles can be applied to predict and potentially control its crystal packing. The key to this is the hierarchical nature of the non-covalent interactions.
Primary Hydrogen-Bonding Synthons: The most robust and directional interactions are the hydrogen bonds formed by the thiourea group. Thiourea derivatives are well-known to form predictable hydrogen-bonded patterns, often referred to as synthons. The most common is the R²₂(8) graph set motif, where two molecules form a centrosymmetric dimer via a pair of N-H···S hydrogen bonds.
Competition and Hierarchy: A key aspect of the crystal engineering of this molecule is the competition between the thiocarbonyl (C=S) and the nitro (NO₂) groups as hydrogen bond acceptors. While the N-H···S synthon is common, the strongly electronegative oxygen atoms of the nitro group are also potent acceptors. The final structure will depend on the delicate balance of these competing interactions, which can be influenced by crystallization conditions. In related N-aryl ureas with a nitro group, the N-H donors have been observed to form hydrogen bonds with the NO₂ groups instead of the carbonyl oxygen, illustrating the competitive nature of these interactions.
Role of Weaker Interactions: While hydrogen bonds are the primary drivers of the supramolecular assembly, weaker interactions such as C-H···O, C-H···S, and C-H···π interactions play a crucial role in consolidating the three-dimensional structure. The allyl group, for instance, can participate in C-H···π interactions with the phenyl ring of a neighboring molecule. The interplay of these numerous weak forces ultimately determines the final, most thermodynamically stable crystal form.
Polymorphism: The conformational flexibility of the allyl group and the potential for different hydrogen-bonding patterns create the possibility of polymorphism—the ability of the compound to exist in multiple crystal forms. Each polymorph would exhibit different physical properties. By manipulating crystallization conditions (e.g., solvent, temperature, saturation), it may be possible to selectively crystallize a desired polymorph with a specific supramolecular architecture.
To illustrate the type of data obtained from a full crystallographic study, the following tables are provided as templates. The values are based on typical data for analogous thiourea derivatives found in the literature.
Table 1: Hypothetical Crystallographic Data for N-Allyl-N'-(m-nitrophenyl)thiourea
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₁N₃O₂S |
| Formula Weight | 237.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z | 4 |
| Density (calculated) (g/cm³) | Value not available |
Table 2: Hypothetical Hydrogen Bond Geometry for N-Allyl-N'-(m-nitrophenyl)thiourea (Å, °)
| D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|---|---|---|---|
| N-H···S | Value not available | Value not available | Value not available | Value not available |
| N-H···O | Value not available | Value not available | Value not available | Value not available |
| C-H···S | Value not available | Value not available | Value not available | Value not available |
| C-H···O | Value not available | Value not available | Value not available | Value not available |
Note: The data in the tables above is hypothetical and serves as a template for the kind of information that would be obtained from a single-crystal X-ray diffraction study. D=donor atom, H=hydrogen, A=acceptor atom.
Structural Modifications and Derivative Chemistry of N Allyl N M Nitrophenyl Thiourea
Synthetic Strategies for Varying Substituents on Allyl, Nitrophenyl, and Urea (B33335)/Thiourea (B124793) Backbones
The synthesis of N,N'-disubstituted thioureas is typically achieved through the condensation of an amine with an isothiocyanate. wikipedia.orgmdpi.com For the parent compound, this involves the reaction of allylamine (B125299) with m-nitrophenyl isothiocyanate or, alternatively, m-nitroaniline with allyl isothiocyanate. chemicalbook.com Building upon this fundamental reaction, a variety of synthetic strategies can be employed to introduce diverse substituents to the molecule's core structures.
Modifications of the Allyl and Phenyl Groups: The most direct method for introducing variety is to use substituted starting materials. A wide range of commercially available or synthetically accessible anilines and allylamines can be used to generate a library of derivatives. For instance, reacting various substituted anilines with allyl isothiocyanate allows for the introduction of different functional groups onto the phenyl ring. mdpi.comnih.gov Similarly, palladium-catalyzed allylic substitution methodologies can be used to synthesize complex allylic amines, which can then be reacted with m-nitrophenyl isothiocyanate to create derivatives with modified allyl moieties. acs.org
Modifications of the Thiourea Backbone: The thiourea core is not merely a linker but a reactive functional group. The N-H protons are acidic and can be deprotonated to form anions, which can then be subjected to various electrophilic substitution reactions. e3s-conferences.org Research on analogous structures, such as 1-nicotinoyl-3-(m-nitrophenyl)-thiourea, has demonstrated that the N-H centers can undergo reactions like N,N'-dinitrosation, N,N'-dichlorination, and N,N'-dialkylation, indicating that the nitrogen atoms of the thiourea backbone are key sites for derivatization. e3s-conferences.orgresearchgate.net Furthermore, the thiourea moiety can act as a synthon for the creation of various heterocyclic systems, such as thiazoles, through cyclization reactions with appropriate reagents. nih.govnih.gov
The following table summarizes key synthetic approaches for modifying the core structure.
| Backbone Modified | Reagent/Method | Product Type |
|---|---|---|
| Nitrophenyl Ring | Reaction of substituted anilines with allyl isothiocyanate. mdpi.comnih.gov | Derivatives with varied electronic/steric properties on the phenyl ring. |
| Allyl Group | Reaction of substituted allylamines with m-nitrophenyl isothiocyanate. acs.org | Derivatives with modified allyl chains. |
| Thiourea N-H | Reaction with NaNO₂/HCOOH. e3s-conferences.org | N,N'-dinitroso derivatives. |
| Thiourea N-H | Reaction with alkyl halides in the presence of a base. e3s-conferences.org | N,N'-dialkylated derivatives. |
| Thiourea Core | Reaction with α-haloketones (Hantzsch synthesis). nih.gov | Thiazole-containing heterocycles. |
| Thiourea S=C | Thiation of the corresponding urea with P₄S₁₀ or Lawesson's reagent. wikipedia.org | Conversion from urea to thiourea. |
Impact of Substituent Electronic and Steric Effects on Chemical Reactivity
The chemical reactivity of N-allyl-N'-(m-nitrophenyl)thiourea and its derivatives is profoundly influenced by the electronic and steric nature of its substituents. These effects modulate the electron density distribution across the molecule, influence the stability of reaction intermediates, and control access to reactive sites.
Electronic Effects: Substituents on the aromatic ring dictate the molecule's nucleophilic and electrophilic character. The nitro group (NO₂) in the parent compound is a potent electron-withdrawing group, exerting both a negative inductive (-I) and a negative mesomeric (-M) effect. This significantly reduces the electron density of the phenyl ring, deactivating it towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. lumenlearning.comlibretexts.org Conversely, introducing electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or alkyl groups would increase the ring's electron density, making it more susceptible to electrophilic attack. lumenlearning.com
The electronic effects also propagate to the thiourea moiety. An electron-withdrawing group on the phenyl ring increases the acidity of the adjacent N-H proton, making it more susceptible to deprotonation. wikipedia.org The nucleophilicity of the sulfur atom, which is crucial for its role as a ligand in coordination chemistry and as a hydrogen-bond acceptor in organocatalysis, is also modulated by these remote electronic influences. wikipedia.orgrsc.org
Steric Effects: Steric hindrance plays a critical role in directing the outcome of chemical reactions. Bulky substituents ortho to the thiourea linkage on the phenyl ring can impede rotation around the C-N bond, influencing the molecule's preferred conformation and potentially shielding the N-H proton from reactants. koreascience.kr This steric control is fundamental in fields like asymmetric catalysis, where the chiral environment created by bulky groups around a thiourea catalyst directs the stereochemical course of a reaction. github.io In synthetic modifications, steric bulk can affect the regioselectivity of a reaction, favoring attack at a less hindered site. For example, a large substituent on the allyl group could influence which of the two thiourea nitrogen atoms is more accessible for alkylation or acylation. koreascience.kr
| Substituent (on Phenyl Ring) | Electronic Effect | Predicted Impact on Aromatic Ring Reactivity |
|---|---|---|
| -NO₂ (nitro) | Strongly deactivating (-I, -M). lumenlearning.com | Decreases reactivity towards electrophiles; increases reactivity towards nucleophiles. |
| -Cl, -Br (halogens) | Deactivating (-I, +M). libretexts.org | Decreases reactivity towards electrophiles but less so than -NO₂. |
| -CH₃ (alkyl) | Activating (+I, hyperconjugation). libretexts.org | Increases reactivity towards electrophiles. |
| -OCH₃ (methoxy) | Activating (-I, +M). libretexts.org | Strongly increases reactivity towards electrophiles. |
Exploration of Isomeric Forms and Regioselectivity in Derivative Synthesis
The structural diversity of N-allyl-N'-(m-nitrophenyl)thiourea extends to various isomeric forms, and the synthesis of its derivatives is governed by principles of regioselectivity.
Isomeric Forms:
Positional Isomers: The parent compound is the meta-isomer. Synthesizing derivatives from ortho-nitroaniline or para-nitroaniline would yield the corresponding ortho- and para-isomers. The position of the nitro group dramatically alters the electronic landscape of the molecule. For example, a para-nitro group would exert a stronger electron-withdrawing effect on the thiourea moiety through resonance compared to the meta-isomer, which acts primarily through induction.
Tautomers: Thioureas can exist in equilibrium between the thione (C=S) form and the thiol or isothiourea (C-SH) form. wikipedia.org While the thione tautomer is generally dominant, the isothiourea form can be trapped or participate in reactions, particularly in complexation with metal ions or as a nucleophile through the sulfur atom. wikipedia.org
Regioselectivity in Synthesis: Regioselectivity is a key consideration when performing further reactions on the N-allyl-N'-(m-nitrophenyl)thiourea scaffold.
Aromatic Substitution: For electrophilic substitution on the nitrophenyl ring, the directing effects of the existing substituents are crucial. The nitro group is a powerful deactivating meta-director, while the thiourea group is generally considered an ortho-, para-director. libretexts.org The strong deactivating nature of the nitro group typically dominates, meaning that any further electrophilic substitution would be difficult and would likely be directed to the C2, C4, or C6 positions, which are ortho and para to the thiourea group but ortho and meta to the nitro group.
N-Functionalization: The two nitrogen atoms of the thiourea backbone are chemically non-equivalent, leading to potential regioselectivity issues in reactions like alkylation or acylation. The relative acidity of the N1 (allylic) and N3 (nitrophenyl) protons will determine the site of initial deprotonation. The electron-withdrawing nitrophenyl group is expected to make the N3-H proton more acidic than the N1-H proton, suggesting that reactions with a single equivalent of a strong base followed by an electrophile would preferentially occur at the N3 position. e3s-conferences.org
| Reaction Type | Position of Attack | Rationale |
|---|---|---|
| Electrophilic Aromatic Substitution | C4/C6 on nitrophenyl ring. | These positions are ortho/para to the activating thiourea group and meta to the deactivating nitro group. libretexts.org |
| N-Alkylation/Acylation (1 eq. base) | N3 (Nitrophenyl side). | The adjacent electron-withdrawing nitrophenyl group increases the acidity of the N3-H proton. e3s-conferences.org |
| Nucleophilic Aromatic Substitution | Positions ortho/para to the nitro group. | The nitro group strongly activates these positions for nucleophilic attack by stabilizing the Meisenheimer complex intermediate. |
Conformational Dynamics of Modified Thiourea Structures
The flexibility of the thiourea linkage allows for a range of conformations arising from rotation about the C-N single bonds. The study of these conformational dynamics is essential for understanding the molecule's structure-property relationships.
N,N'-disubstituted ureas and thioureas are known to adopt several low-energy conformations, generally classified based on the orientation of the substituents relative to the C=S bond (e.g., trans-trans, trans-cis, cis-cis). researchgate.net The planarity of the thiourea unit is favored to allow for optimal delocalization of the nitrogen lone pairs with the C=S pi-system. researchgate.net
The specific conformation adopted by a derivative of N-allyl-N'-(m-nitrophenyl)thiourea is a delicate balance of several factors:
Steric Effects: The steric bulk of substituents on the allyl and phenyl groups is a primary determinant of conformational preference. Large substituents will orient themselves to minimize van der Waals repulsion, which can favor one rotamer over others or even force the aryl ring to twist out of the plane of the thiourea group, disrupting conjugation. koreascience.kracs.org
Hydrogen Bonding: Intramolecular and intermolecular hydrogen bonds are powerful directing forces. nih.gov In the solid state, thioureas frequently form extensive intermolecular hydrogen-bonding networks, often involving N-H···S=C interactions that create dimers or infinite chains. nih.gov Intramolecularly, a hydrogen bond could potentially form between the N-H proton and an oxygen atom of the nitro group, which would lock the molecule into a specific planar conformation.
Solvent Effects: In solution, the conformational equilibrium can be shifted by the solvent's polarity and its ability to form hydrogen bonds with the solute.
The introduction of different substituents can significantly alter these dynamics. For example, adding a bulky group to the ortho-position of the phenyl ring would likely increase the rotational barrier around the C(phenyl)-N bond. Computational studies, alongside experimental techniques like variable-temperature NMR and X-ray crystallography, are vital tools for elucidating the conformational landscape of these modified structures. github.ionih.gov
| Conformation Type | Description | Potential Stabilizing/Destabilizing Factors |
|---|---|---|
| trans-trans | Both substituents are trans to each other across the C-N bonds. | Often disfavored due to steric repulsion between substituents. researchgate.net |
| trans-cis | One substituent is trans and the other is cis. | Often the most stable form, can be stabilized by intramolecular H-bonding. researchgate.netnih.gov |
| cis-cis | Both substituents are cis to each other. | Generally high in energy due to steric clash. researchgate.net |
| Non-planar | Aryl or allyl groups are twisted out of the thiourea plane. | Caused by significant steric hindrance, disrupts electronic conjugation. acs.org |
Applications in Chemical Systems and Materials Science
Utilization in Polymer Synthesis and Modification
The presence of the allyl functional group allows for the incorporation of 1-allyl-3-(m-nitrophenyl)-2-thiourea into polymeric structures through various polymerization techniques. This integration imparts unique properties to the resulting materials, opening avenues for advanced applications.
Incorporation into Polymeric Materials
The monomer 1-allyl-3-(m-nitrophenyl)-2-thiourea can be polymerized to create homopolymers or copolymerized with other monomers to produce functional polymers. For instance, poly(1-allyl-3-(m-nitrophenyl)-2-thiourea) has been synthesized and explored for its potential in heavy metal ion sensing. mdpi.com The thiourea (B124793) and nitrophenyl groups within the polymer structure can act as effective coordination sites for metal ions. mdpi.com
The synthesis of copolymers, such as poly(allylthiourea-co-acrylic acid), has also been reported, demonstrating the versatility of allylthiourea-based monomers in creating materials with tailored properties. mdpi.com In such copolymers, the acrylic acid component can enhance properties like ductility and dimensional stability of the resulting hydrogel. mdpi.com The incorporation of the thiourea moiety provides a high density of nitrogen and sulfur atoms, which are excellent ligands for various metal ions. mdpi.com
Below is a table summarizing the components of a copolymer synthesized from an allylthiourea (B1665245) derivative:
| Monomer 1 | Monomer 2 | Resulting Copolymer | Key Properties |
| Allylthiourea | Acrylic Acid | Poly(allylthiourea-co-acrylic acid) | Enhanced ductility, dimensional stability, high density of ligand atoms. mdpi.com |
Surface Functionalization and Polymer Grafting
The allyl group in 1-allyl-3-(m-nitrophenyl)-2-thiourea serves as a handle for grafting the molecule onto polymer surfaces, a process that can significantly alter the surface properties of materials. rsc.org This surface modification can be achieved through techniques like free radical polymerization, where the allyl group can react with propagating polymer chains. nih.gov
One common strategy for surface functionalization involves the use of polydopamine (PDA) as a primer. nih.gov PDA adheres to a wide variety of surfaces and contains intrinsic free radicals that can couple with propagating polymer macroradicals, effectively anchoring the polymer to the surface. nih.gov This allows for the covalent attachment of polymers, potentially including those derived from or functionalized with 1-allyl-3-(m-nitrophenyl)-2-thiourea, to impart new functionalities such as hydrophobicity or fluorescence. rsc.orgnih.gov
Polymer Cross-linking Mechanisms
The allyl functionality of 1-allyl-3-(m-nitrophenyl)-2-thiourea also enables its participation in cross-linking reactions, which are crucial for forming robust, three-dimensional polymer networks. researchgate.net Cross-linking enhances the mechanical strength, thermal stability, and chemical resistance of polymers.
One established mechanism for cross-linking involving allyl groups is the thiol-ene reaction, a click chemistry reaction that proceeds with high efficiency and selectivity under mild conditions. In this process, the allyl group reacts with a multifunctional thiol cross-linker in the presence of a photo- or thermal initiator. This reaction is widely used for creating polymer networks with well-defined structures.
Furthermore, thiourea derivatives themselves can be involved in dynamic covalent networks. researchgate.net For example, the dynamic nature of thiourea bonds can lead to reprocessable thermoset elastomers. researchgate.net While not specifically demonstrated for 1-allyl-3-(m-nitrophenyl)-2-thiourea, the thiourea moiety suggests the potential for its polymers to be part of such dynamic networks, possibly enabling self-healing or reprocessable materials. researchgate.netchinesechemsoc.org An investigation into the cross-linking of polychloroprene with ethylene (B1197577) thiourea and zinc oxide revealed a synergistic mechanism where the thiourea derivative plays a crucial role in forming cross-links. researchgate.net
Role in Organic Synthesis as Reagents or Catalysts
Thiourea derivatives have emerged as powerful tools in organic synthesis, acting as organocatalysts that can promote a wide range of chemical transformations with high efficiency and stereoselectivity. rsc.orgnih.gov
Organocatalysis with Thiourea Derivatives
Thiourea-based organocatalysts primarily function through hydrogen bonding. rsc.orgresearchgate.net The two N-H protons of the thiourea group can form hydrogen bonds with electrophilic substrates, thereby activating them towards nucleophilic attack. rsc.orgnih.gov The presence of an electron-withdrawing group, such as the m-nitrophenyl group in 1-allyl-3-(m-nitrophenyl)-2-thiourea, is known to enhance the acidity of the N-H protons, making the hydrogen bonding more effective. mdpi.com This enhanced acidity can lead to better catalytic activity.
Bifunctional thiourea catalysts, which contain both a hydrogen-bond donor (the thiourea) and a Lewis basic site (e.g., a tertiary amine), are particularly effective. researchgate.net They can simultaneously activate both the electrophile and the nucleophile, leading to highly efficient and stereoselective reactions. rsc.orgresearchgate.net While specific catalytic applications of 1-allyl-3-(m-nitrophenyl)-2-thiourea are not extensively documented, its structural features suggest its potential as a hydrogen-bond donor catalyst. rsc.orgrsc.orgresearchgate.net
The table below outlines the key components of a bifunctional thiourea catalyst and their roles:
| Catalytic Moiety | Function | Mechanism of Action |
| Thiourea Group | Hydrogen-Bond Donor | Activates electrophiles. |
| Lewis Base (e.g., Amine) | Brønsted/Lewis Base | Activates nucleophiles. researchgate.net |
Selective Reactions Promoted by Thiourea Scaffolds
Thiourea catalysts have been successfully employed in a variety of selective organic reactions. These include Michael additions, aza-Henry reactions, Biginelli reactions, and Petasis reactions. researchgate.netresearchgate.netrsc.org The ability of the thiourea scaffold to pre-organize the substrates through hydrogen bonding is key to achieving high levels of stereocontrol in these transformations. rsc.org
For example, in the Michael addition of diphenyl phosphite (B83602) to nitroalkenes, a bifunctional thiourea catalyst was shown to effectively catalyze the reaction, affording enantiomerically enriched β-nitrophosphonates. rsc.org Computational studies have supported the role of hydrogen bonding in orienting the substrates for a stereoselective attack. rsc.org Although 1-allyl-3-(m-nitrophenyl)-2-thiourea has not been specifically reported in this context, the general principles of thiourea organocatalysis suggest its potential utility in promoting similar selective reactions. The synthesis of thiourea derivatives from nitrobenzenes has also been explored, indicating the accessibility of such compounds for various applications. researchgate.net
Applications in Agricultural Chemistry
Thiourea derivatives have been widely explored for their potential applications in agricultural chemistry, including as herbicides, fungicides, and insecticides. mdpi.comresearchgate.netresearchgate.net The biological activity of these compounds is often attributed to the thiourea functional group and the nature of the substituents attached to the nitrogen atoms.
Herbicidal Activity:
While specific herbicidal activity data for 1-allyl-3-(m-nitrophenyl)-2-thiourea is not extensively detailed in the available research, studies on related compounds suggest its potential in this area. Research has indicated that thiourea derivatives containing a 3-nitro substituent exhibit selective herbicidal activity, particularly against species like barnyard grass. researchgate.net The presence of the m-nitrophenyl group in 1-allyl-3-(m-nitrophenyl)-2-thiourea aligns with this finding, suggesting a potential for herbicidal properties. The allyl group may also contribute to its biological activity. However, without direct experimental data on this specific compound, its efficacy as a herbicide remains speculative.
Fungicidal and Insecticidal Activity:
The broader class of thiourea derivatives has shown promise as both fungicides and insecticides. mdpi.comresearchgate.netresearchgate.net For instance, some substituted thioureas have demonstrated larvicidal activity against mosquito species like Aedes aegypti. mdpi.com Another study highlighted the insecticidal potential of novel thiourea and isothiourea compounds against key agricultural pests. nih.gov The insecticidal activity of thiourea derivatives has been investigated against various pests, with some compounds showing significant mortality rates. researchgate.netrsc.org
Table 1: Potential Agricultural Applications of 1-allyl-3-(m-nitrophenyl)-2-thiourea Based on Related Compounds
| Application | Basis for Potential Activity | Specific Data for Compound |
|---|---|---|
| Herbicide | Presence of a 3-nitro substituent, known to confer herbicidal properties in other thiourea derivatives. researchgate.net | No specific data available. |
| Fungicide | General fungicidal activity reported for the thiourea class of compounds. mdpi.com | No specific data available. |
| Insecticide | Documented insecticidal and larvicidal activity of various substituted thioureas. researchgate.netmdpi.comnih.govrsc.org | No specific data available. |
Other Industrial and Engineering Applications
Beyond agriculture, thiourea derivatives have found utility in various industrial and engineering contexts, notably in the rubber industry and in the synthesis of dyes. mdpi.comresearchgate.net
Rubber Industry:
Thiourea and its derivatives can act as accelerators in the vulcanization of rubber. rubberchem.comdergipark.org.trlusida.comyoutube.comresearchgate.net Vulcanization is a chemical process that enhances the physical properties of natural and synthetic rubber, such as elasticity, strength, and durability. Accelerators increase the rate of this process, making it more efficient. While specific data on the use of 1-allyl-3-(m-nitrophenyl)-2-thiourea as a vulcanization accelerator is not available, the presence of the allyl group could potentially allow it to be incorporated into the polymer backbone, while the thiourea moiety could participate in the acceleration chemistry.
Dyes:
Thiourea derivatives are also utilized as intermediates in the synthesis of various dyes. rsc.org The chromophoric properties of the nitrophenyl group in 1-allyl-3-(m-nitrophenyl)-2-thiourea suggest its potential as a precursor or component in the manufacturing of azo or other classes of dyes. The specific color and properties of such dyes would be dependent on the final molecular structure.
Development of Novel Chemical Probes and Sensors (excluding biological sensing)
In recent years, thiourea derivatives have gained attention for their application in the development of chemical sensors. mdpi.comresearchgate.netnih.govresearcher.life The thiourea moiety can act as a binding site for various analytes, and when combined with a signaling unit, can form the basis of a sensor.
Nitrophenyl thiourea derivatives, in particular, have been investigated for their use in colorimetric sensors for anions. mdpi.comresearchgate.netnih.gov The nitrophenyl group can act as a chromophore, and its spectral properties can change upon binding of an anion to the thiourea group, leading to a visual color change. For instance, a sensor based on a nitrophenyl thiourea-modified polymer demonstrated selectivity for sulfate, fluoride, and acetate (B1210297) anions. mdpi.comresearchgate.netnih.gov The sensing mechanism often involves the formation of hydrogen bonds between the thiourea protons and the anion.
While the specific compound 1-allyl-3-(m-nitrophenyl)-2-thiourea has not been explicitly studied as a chemical probe, its structural components—a nitrophenyl signaling unit and a thiourea binding site—suggest its potential for the development of novel, non-biological chemical sensors. Further research would be needed to explore its selectivity and sensitivity towards different chemical species.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Urea, 1-allyl-3-(m-nitrophenyl)-2-thio- with high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic addition of an allyl-substituted amine to a meta-nitrophenyl isocyanate derivative in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is often added to neutralize HCl byproducts. Purification typically involves column chromatography or recrystallization . For analogous thiourea derivatives, allyl group introduction requires careful control of reaction stoichiometry to avoid oligomerization .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm allyl proton environments (δ ~5–6 ppm) and nitrophenyl aromatic resonances.
- FTIR : Key peaks include N-H stretching (~3200 cm⁻¹), C=S (~1250 cm⁻¹), and NO₂ asymmetric/symmetric stretches (~1520/1350 cm⁻¹).
- Mass Spectrometry (HRMS) : To verify molecular ion ([M+H]+) and fragmentation patterns.
Cross-validation with elemental analysis ensures purity .
Q. How should researchers assess solubility and stability for experimental workflows?
- Methodological Answer : Perform solubility screening in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane). Stability under light, heat, and humidity can be tested via accelerated degradation studies (e.g., 40°C/75% RH for 14 days) with HPLC monitoring. Thiourea derivatives are prone to oxidation; inert atmospheres (N₂/Ar) are recommended during storage .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Given the compound’s irritant properties (R36/37/38), use PPE (gloves, goggles), fume hoods for synthesis, and avoid inhalation. Waste disposal must comply with institutional guidelines for nitroaromatic compounds .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for yield and selectivity?
- Methodological Answer : A 2^k factorial design can test variables like temperature (60–100°C), solvent polarity (toluene vs. DMF), and catalyst loading. Response surface methodology (RSM) identifies interactions between factors. For example, higher temperatures may favor allyl group incorporation but risk nitro group reduction .
Q. What computational strategies predict biological activity or reactivity of this compound?
- Methodological Answer :
- Molecular Docking : Screen against targets like kinases or DNA using AutoDock/Vina. The m-nitrophenyl group may engage in π-π stacking, while the thiourea moiety could chelate metal ions .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects can be modeled with COSMO-RS .
Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved?
- Methodological Answer : Discrepancies often arise from impurities or tautomerism. Strategies include:
- 2D NMR (HSQC, HMBC) : To resolve overlapping signals.
- Tandem MS/MS : To differentiate isobaric fragments.
- X-ray Crystallography : For unambiguous structural confirmation .
Q. What role does this compound play in coordination chemistry or materials science?
- Methodological Answer : The thiourea group acts as a versatile ligand for transition metals (e.g., Ag(I), Pd(II)). Coordination modes (monodentate vs. bridging) influence catalytic or photophysical properties. For example, silver-thiourea complexes exhibit antimicrobial activity, while nitroaryl groups enhance π-conjugation in organic semiconductors .
Data Analysis and Reporting
Researchers should construct tables comparing:
- Synthetic Conditions : Solvent, temperature, yield.
- Spectroscopic Data : NMR shifts, IR peaks, and HRMS values.
- Computational Results : Docking scores, HOMO-LUMO gaps.
Example Table:
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Solvent | Toluene | DMF |
| Temperature (°C) | 80 | 100 |
| Yield (%) | 65 | 72 |
| Purity (HPLC, %) | 98.5 | 95.2 |
Notes for Rigorous Research
- Reproducibility : Document batch-specific variations (e.g., solvent lot, humidity).
- Ethical Compliance : Adhere to institutional guidelines for nitro compound handling.
- Open Science : Share synthetic procedures and spectral data in repositories like ChemRxiv.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
